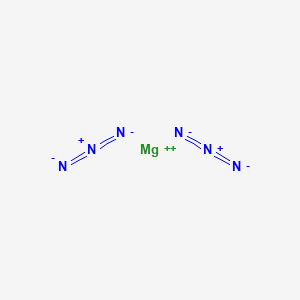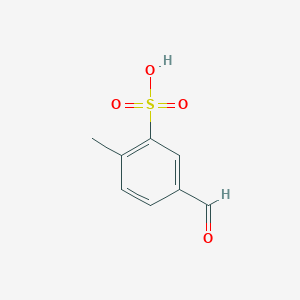
1,4-Diiodo-2-(trifluoromethyl)benzene
Descripción general
Descripción
1,4-Diiodo-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of two iodine atoms and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diiodo-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 2-(trifluoromethyl)benzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce iodine atoms at the desired positions on the benzene ring.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a trifluoromethylated aryl boronic acid is reacted with an aryl iodide in the presence of a palladium catalyst and a base.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diiodo-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran or toluene.
Reduction Reactions: Reducing agents like sodium borohydride in ethanol or lithium aluminum hydride in diethyl ether.
Major Products
Substitution Reactions: Products depend on the substituent introduced, such as 1,4-dimethoxy-2-(trifluoromethyl)benzene.
Coupling Reactions: Biaryl compounds with various functional groups.
Reduction Reactions: 2-(trifluoromethyl)benzene.
Aplicaciones Científicas De Investigación
1,4-Diiodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials, such as liquid crystals and organic semiconductors.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the study of halogen bonding interactions in biological systems.
Mecanismo De Acción
The effects of 1,4-diiodo-2-(trifluoromethyl)benzene are primarily due to its ability to participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules. The trifluoromethyl group enhances the compound’s electron-withdrawing properties, making it a versatile intermediate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diiodobenzene: Lacks the trifluoromethyl group, making it less electron-withdrawing.
2,5-Diiodo-1,4-difluorobenzene: Contains fluorine atoms instead of a trifluoromethyl group, altering its reactivity and applications.
1,4-Diiodo-2,3,5,6-tetrafluorobenzene: Has additional fluorine atoms, which can further influence its chemical properties.
Uniqueness
1,4-Diiodo-2-(trifluoromethyl)benzene is unique due to the presence of both iodine atoms and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring strong electron-withdrawing groups and halogen bonding capabilities.
Propiedades
IUPAC Name |
1,4-diiodo-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3I2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOUDBUUUWOFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624931 | |
| Record name | 1,4-Diiodo-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518343-63-0 | |
| Record name | 1,4-Diiodo-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



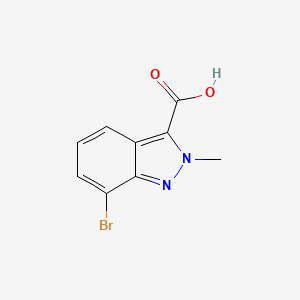

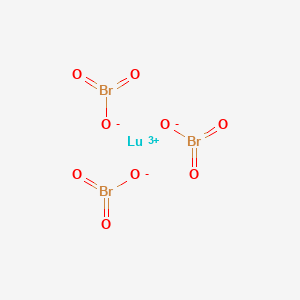


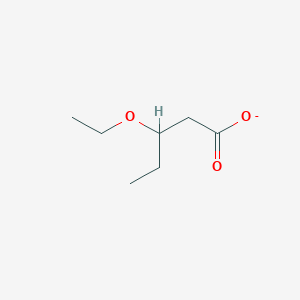
![Isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B1628992.png)
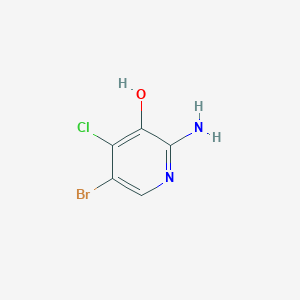
![4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-)](/img/structure/B1628997.png)

